N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine is a useful research compound. Its molecular formula is C38H35N5O6 and its molecular weight is 657.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Adduct Formation and Analysis
N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine is implicated in the formation of DNA adducts, complex structures resulting from the covalent attachment of chemical compounds to DNA. These adducts play a crucial role in understanding the molecular mechanisms of carcinogenesis and genetic toxicity. For instance:
Identification of DNA Adducts in Asphalt Fume-Exposed Mice : A study developed a bioanalytical method using nanoflow liquid chromatography and hybrid quadrupole orthogonal acceleration time-of-flight mass spectrometry to identify polyaromatic hydrocarbon (PAH)-DNA adducts. This method facilitated the identification of N6-deoxyadenosine-benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (N6-dA-BPDE) adducts in the lung tissue of mice exposed to asphalt fumes, highlighting the potential carcinogenic risks associated with such exposure (Wang et al., 2003).
Metabolic Activation and Carcinogenicity Studies : Research has elucidated the role of hepatic sulfotransferase activity in the metabolic activation, DNA adduct formation, and the carcinogenicity of specific compounds. The study provided insights into the formation of N6-(2',3'-dehydroestragol-1'-yl)deoxyadenosine adducts, contributing to our understanding of the complex mechanisms underlying chemical-induced carcinogenesis (Fennell et al., 1985).
Antinociception and Pain Management
The compound has also been studied in the context of pain management and antinociception, exploring its potential in modulating pain pathways:
- Antinociception by Adenosine Analogs : Investigations have shown that spinal administration of adenosine analogs, including N6-cyclohexyladenosine, produces significant antinociception in thermal threshold tests. The study highlighted the role of adenosine A1 receptors in spinally mediated antinociception, shedding light on potential pain management strategies (Poon & Sawynok, 1995).
Safety and Hazards
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)49-31-21-33(48-32(31)22-44)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,33+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXBQKFIXWICJR-WIHCDAFUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579723 |
Source
|
Record name | N-Benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140712-79-4 |
Source
|
Record name | N-Benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.